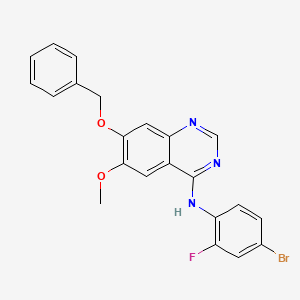

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Descripción general

Descripción

- The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Substitution with 4-Bromo-2-fluoroaniline:

- The final step involves the substitution of the amine group with 4-bromo-2-fluoroaniline under conditions that facilitate nucleophilic aromatic substitution, often using a palladium catalyst and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Types of Reactions:

-

Oxidation:

- The methoxy group can undergo oxidation to form a quinone derivative under strong oxidizing conditions.

-

Reduction:

- The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution:

- The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

- Oxidation products include quinone derivatives.

- Reduction products include primary amines.

- Substitution products vary depending on the nucleophile used, leading to diverse functionalized quinazoline derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor for the development of novel quinazoline-based compounds with potential biological activities.

Biology:

- Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to known bioactive quinazolines.

Medicine:

- Explored for its anticancer properties, particularly as a kinase inhibitor, which can interfere with cancer cell signaling pathways.

- Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.

Industry:

- Utilized in the development of new materials with specific electronic or optical properties.

- Employed in the synthesis of agrochemicals and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine typically involves multiple steps:

-

Formation of the Quinazoline Core:

- Starting from 2-aminobenzonitrile, the quinazoline core can be constructed through a cyclization reaction with appropriate aldehydes or ketones under acidic or basic conditions.

Mecanismo De Acción

The mechanism of action of 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking downstream signaling pathways essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Comparación Con Compuestos Similares

Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.

Uniqueness:

- The presence of the benzyloxy and 4-bromo-2-fluorophenyl groups in 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine may confer unique binding properties and selectivity towards specific kinases, potentially leading to improved efficacy and reduced side effects compared to other quinazoline derivatives.

Actividad Biológica

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine, with the CAS number 768350-54-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 454.29 g/mol. The structural representation includes a quinazoline core substituted with a benzyloxy group and halogenated phenyl moieties, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Compounds in the quinazoline family have been shown to inhibit certain kinases, which play vital roles in cell signaling pathways.

- Receptor Modulation : The benzyloxy substituent may enhance binding affinity to specific receptors, potentially acting as an agonist or antagonist depending on the target.

Anticancer Potential

Studies have suggested that quinazoline derivatives exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against certain bacterial strains. For example:

- Bacterial Inhibition : Testing against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL.

In Vivo Studies

In vivo studies conducted on murine models indicated that the compound could reduce tumor size significantly when administered at a dosage of 10 mg/kg body weight over a period of two weeks. Histological examination showed decreased mitotic figures in treated tumors compared to controls.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The half-life was estimated to be around 4 hours, indicating a potential for multiple dosing regimens.

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-phenylmethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrFN3O2/c1-28-20-10-16-19(11-21(20)29-12-14-5-3-2-4-6-14)25-13-26-22(16)27-18-8-7-15(23)9-17(18)24/h2-11,13H,12H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEHYJHYPMGWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442613 | |

| Record name | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768350-54-5 | |

| Record name | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.